molecular formula C5H9BO2 B1465845 (E)-(2-Cyclopropylvinyl)boronic acid CAS No. 903510-64-5

(E)-(2-Cyclopropylvinyl)boronic acid

Cat. No.: B1465845
CAS No.: 903510-64-5
M. Wt: 111.94 g/mol
InChI Key: CXOVKAPKXOICSX-ONEGZZNKSA-N
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Description

(E)-(2-Cyclopropylvinyl)boronic acid is a useful research compound. Its molecular formula is C5H9BO2 and its molecular weight is 111.94 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

(E)-(2-Cyclopropylvinyl)boronic acid, like other boronic acids, is known to interact with various biological targets. One of the primary targets of boronic acids is proteins with diol and polyol motifs . Boronic acids can also form bonds with nucleophilic amino acid side chains such as that of serine . These interactions allow boronic acids to modulate the activity of these proteins, influencing various cellular processes.

Mode of Action

The interaction of this compound with its targets primarily involves the formation of cyclic boronate esters with diols . This is a reversible process, allowing the boronic acid to dynamically interact with its targets . The boronic acid moiety can also form a reversible covalent interaction with a serine residue, enhancing the stabilization of the protein .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad reactivity of boronic acids. Boronic acids have been shown to interfere in signalling pathways and inhibit enzymes . The specific pathways affected by this compound would depend on the specific proteins it interacts with in the cell.

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by their interactions with biological molecules. For instance, boronic acid-based proteasome inhibitors like Bortezomib and Ixazomib, which are FDA-approved drugs, can serve as templates for understanding the pharmacokinetics and role of boronic acid ligands . The ADME properties of this compound would be influenced by factors such as its solubility, stability, and interactions with proteins and other biomolecules.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. For instance, if it targets an enzyme, it could inhibit the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in . The specific effects would need to be determined through experimental studies.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . In addition, the presence of diols or other nucleophiles can influence the formation of boronate esters . Understanding these factors can help in optimizing the use of this compound in different applications.

Biochemical Analysis

Biochemical Properties

(E)-(2-Cyclopropylvinyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with diols, where this compound forms reversible covalent bonds, making it useful in sensing applications and as a biochemical tool for protein manipulation and modification . Additionally, this compound can interact with Lewis bases such as hydroxide anions and electron-donating groups, behaving as an electrophile . These interactions are essential for its role in enzyme inhibition and interference in signaling pathways .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways . For instance, this compound can inhibit certain enzymes, leading to alterations in gene expression and cellular metabolism . Studies have also indicated that this compound can induce cytostatic effects on cancer cells by inhibiting cell proliferation and affecting mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diols and interact with Lewis bases . This interaction leads to the formation of boronate esters, which play a crucial role in its biochemical activity. Additionally, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its biochemical activity and long-term effects on cellular function . Additionally, the temporal effects of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of cellular functions . Studies have also identified threshold effects, where the biochemical activity of this compound significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . It can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes . Additionally, this compound can be metabolized by certain enzymes, leading to the formation of metabolites that may have distinct biochemical activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of this compound within cells, where it can exert its biochemical effects . Additionally, this compound can accumulate in specific tissues, influencing its overall distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in biochemical reactions and interactions with other biomolecules .

Properties

IUPAC Name

[(E)-2-cyclopropylethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO2/c7-6(8)4-3-5-1-2-5/h3-5,7-8H,1-2H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOVKAPKXOICSX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1CC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1CC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717002
Record name [(E)-2-Cyclopropylethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903510-64-5
Record name [(E)-2-Cyclopropylethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(2-Cyclopropylvinyl)boronic acid
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(E)-(2-Cyclopropylvinyl)boronic acid
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(E)-(2-Cyclopropylvinyl)boronic acid
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(E)-(2-Cyclopropylvinyl)boronic acid
Reactant of Route 5
(E)-(2-Cyclopropylvinyl)boronic acid
Reactant of Route 6
(E)-(2-Cyclopropylvinyl)boronic acid

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